molecular formula C13H8F2N2OS B101656 [4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate CAS No. 19239-05-5

[4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate

Cat. No. B101656
CAS RN: 19239-05-5
M. Wt: 278.28 g/mol
InChI Key: MGNKLIRLTGTGPF-UHFFFAOYSA-N
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Description

[4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate, also known as AFPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AFPT is a thiocyanate derivative of 4-amino-2-fluoro-5-(4-fluorophenoxy)phenyl, which is a fluorinated analog of the nonsteroidal anti-inflammatory drug (NSAID) diclofenac.

Mechanism Of Action

The exact mechanism of action of [4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. [4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. [4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various genes involved in inflammation and cancer.

Biochemical And Physiological Effects

[4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate has been shown to have various biochemical and physiological effects. [4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate inhibits the production of reactive oxygen species (ROS), which are involved in the development of various diseases such as cancer, inflammation, and neurodegenerative disorders. [4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate also inhibits the expression of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix and tissue remodeling.

Advantages And Limitations For Lab Experiments

[4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate has several advantages for lab experiments. [4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate is relatively easy to synthesize and can be obtained in high yields. [4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate is also stable under physiological conditions and has low toxicity. However, one of the limitations of [4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate is its poor solubility in water, which can limit its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research on [4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate. One of the directions is to investigate the pharmacokinetics and pharmacodynamics of [4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate in vivo. Another direction is to study the potential synergistic effects of [4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate with other anticancer or anti-inflammatory agents. Additionally, the development of novel [4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate derivatives with improved solubility and efficacy is another potential direction for future research.
Conclusion:
In conclusion, [4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate is a promising chemical compound that has potential applications in various scientific research fields. [4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate has been shown to have anticancer, anti-inflammatory, and analgesic effects, and its mechanism of action involves the inhibition of various enzymes and signaling pathways. [4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate has several advantages for lab experiments, but its poor solubility in water is a limitation. Future research on [4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate should focus on investigating its pharmacokinetics and pharmacodynamics in vivo, studying its potential synergistic effects with other agents, and developing novel derivatives with improved solubility and efficacy.

Synthesis Methods

The synthesis of [4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate involves the reaction of 4-amino-2-fluoro-5-(4-fluorophenoxy)phenyl with thiocyanate in the presence of a catalyst. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at an elevated temperature. The yield of [4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of the reactants.

Scientific Research Applications

[4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate has been studied for its potential applications in various scientific research fields. One of the most promising applications of [4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate is in cancer research. [4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. [4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
In addition to its anticancer properties, [4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate has also been studied for its potential anti-inflammatory and analgesic effects. [4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate has been shown to inhibit the production of inflammatory cytokines and prostaglandins, which are involved in the development of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.

properties

CAS RN

19239-05-5

Product Name

[4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate

Molecular Formula

C13H8F2N2OS

Molecular Weight

278.28 g/mol

IUPAC Name

[4-amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate

InChI

InChI=1S/C13H8F2N2OS/c14-8-1-3-9(4-2-8)18-12-6-13(19-7-16)10(15)5-11(12)17/h1-6H,17H2

InChI Key

MGNKLIRLTGTGPF-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OC2=CC(=C(C=C2N)F)SC#N)F

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=C(C=C2N)F)SC#N)F

synonyms

4-Amino-2-fluoro-5-(p-fluorophenoxy)phenyl thiocyanate

Origin of Product

United States

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